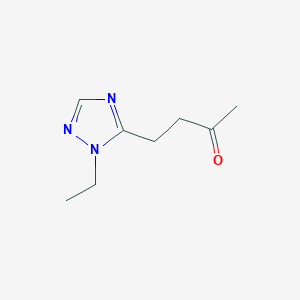
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Alkylation: The triazole ring is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols replace one of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in click chemistry, facilitating the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity.
Medicine
Medically, derivatives of this compound are explored for their antimicrobial and antifungal properties. The triazole ring is known to disrupt the synthesis of ergosterol, a key component of fungal cell membranes, making it a potential antifungal agent.
Industry
Industrially, this compound is used in the production of polymers and materials with enhanced thermal and chemical stability. Its incorporation into polymer backbones can improve the durability and performance of the resulting materials.
Mécanisme D'action
The mechanism by which 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one exerts its effects involves the interaction of its triazole ring with biological targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes by binding to their active sites. This interaction can disrupt normal enzyme function, leading to the inhibition of metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-1h-1,2,4-triazole: Lacks the butan-2-one moiety, making it less versatile in synthetic applications.
4-(1-Methyl-1h-1,2,4-triazol-5-yl)butan-2-one: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
4-(1-Phenyl-1h-1,2,4-triazol-5-yl)butan-2-one: Contains a phenyl group, which can enhance its aromaticity and potential interactions with biological targets.
Uniqueness
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-one is unique due to its combination of the triazole ring and the butan-2-one moiety. This structure provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry. Its ethyl group also imparts specific steric and electronic properties that can influence its behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
4-(2-ethyl-1,2,4-triazol-3-yl)butan-2-one |
InChI |
InChI=1S/C8H13N3O/c1-3-11-8(9-6-10-11)5-4-7(2)12/h6H,3-5H2,1-2H3 |
Clé InChI |
WTSWPKDIXRZFHB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC=N1)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


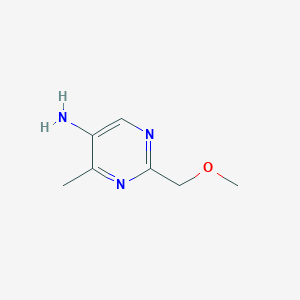


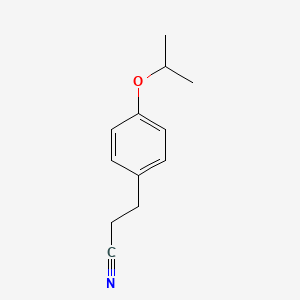



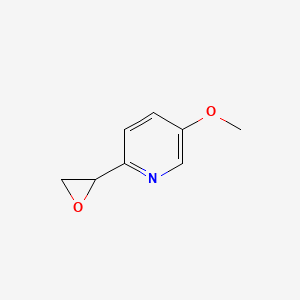
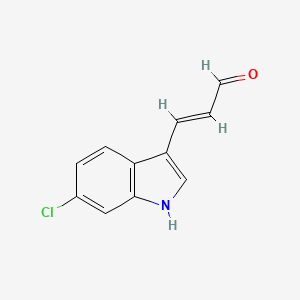
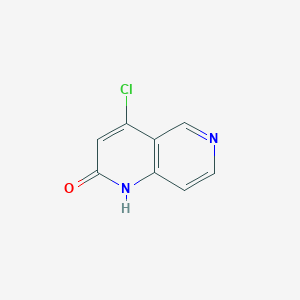
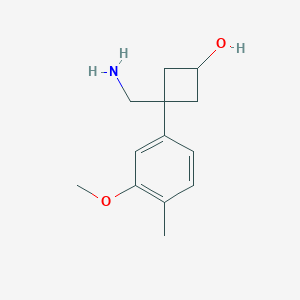
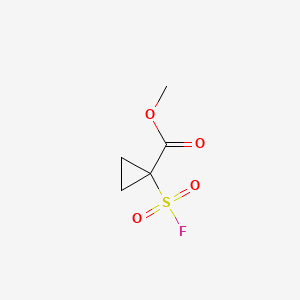
![tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)

